![molecular formula C12H17NOS B3009707 N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2411268-32-9](/img/structure/B3009707.png)
N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide, commonly known as TTP488, is a small molecule antagonist of the receptor for advanced glycation end products (RAGE). It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetic complications.
作用机制
TTP488 is a small molecule antagonist of N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide, a cell surface receptor that plays a key role in inflammation, oxidative stress, and cellular dysfunction. This compound is expressed on a variety of cells, including neurons, glia, endothelial cells, and immune cells, and is activated by a variety of ligands, including advanced glycation end products (AGEs), amyloid-beta, and S100 proteins. Activation of this compound leads to the activation of various signaling pathways, including NF-kappaB, MAPK, and PI3K/Akt, which contribute to the pathogenesis of various diseases.
TTP488 binds to the extracellular domain of this compound and blocks the binding of its ligands, thereby inhibiting the downstream signaling pathways. This leads to a reduction in inflammation, oxidative stress, and cellular dysfunction, and improves the overall cellular function.
Biochemical and Physiological Effects
TTP488 has been shown to have various biochemical and physiological effects, including:
- Reduction in inflammation: TTP488 inhibits the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6.
- Reduction in oxidative stress: TTP488 inhibits the activation of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. This leads to a reduction in oxidative stress and cellular damage.
- Improvement in cognitive function: TTP488 has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of amyloid-beta plaques and improving synaptic plasticity.
- Inhibition of tumor growth and metastasis: TTP488 has been shown to inhibit tumor growth and metastasis by targeting the this compound pathway. This leads to a reduction in angiogenesis, invasion, and migration of cancer cells.
- Improvement in insulin sensitivity: TTP488 has been shown to improve insulin sensitivity in animal models of diabetes by reducing inflammation and oxidative stress in adipose tissue.
实验室实验的优点和局限性
TTP488 has several advantages and limitations for lab experiments, including:
Advantages:
- TTP488 is a small molecule antagonist of N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide, which makes it easy to synthesize and modify for structure-activity relationship studies.
- TTP488 has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery and development.
- TTP488 has been shown to have a good safety profile in preclinical studies, which makes it a potential candidate for clinical trials.
Limitations:
- TTP488 has a relatively low potency compared to other this compound antagonists, which may limit its efficacy in certain disease models.
- TTP488 has a short half-life in vivo, which may require frequent dosing or the use of prodrugs to improve its pharmacokinetic properties.
- TTP488 has not been tested in clinical trials for most of its potential therapeutic applications, which may limit its translational potential.
未来方向
There are several future directions for the research and development of TTP488, including:
- Optimization of the synthesis method to improve the yield and purity of TTP488.
- Modification of the chemical structure of TTP488 to improve its potency and pharmacokinetic properties.
- Evaluation of the efficacy and safety of TTP488 in clinical trials for its potential therapeutic applications.
- Identification of new ligands for N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide and development of new this compound antagonists for the treatment of various diseases.
- Investigation of the role of this compound in other diseases, such as cardiovascular disease and neurodegenerative diseases, and the potential therapeutic applications of this compound antagonists in these diseases.
Conclusion
In conclusion, TTP488 is a small molecule antagonist of this compound that has been extensively studied for its potential therapeutic applications in various diseases. TTP488 inhibits the downstream signaling pathways of this compound, leading to a reduction in inflammation, oxidative stress, and cellular dysfunction, and improves the overall cellular function. TTP488 has several advantages and limitations for lab experiments, and there are several future directions for the research and development of TTP488.
合成方法
TTP488 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-tert-butyl-2-bromothiophene with methylamine to form N-(5-tert-butylthiophen-2-yl)methylamine, which is then reacted with prop-2-enoyl chloride to obtain TTP488. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学研究应用
TTP488 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetic complications. In Alzheimer's disease, TTP488 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis by targeting the N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide pathway. In diabetic complications, TTP488 has been shown to reduce inflammation and oxidative stress, and improve insulin sensitivity.
属性
IUPAC Name |
N-[(5-tert-butylthiophen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-5-11(14)13-8-9-6-7-10(15-9)12(2,3)4/h5-7H,1,8H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNKLVMYNUUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)
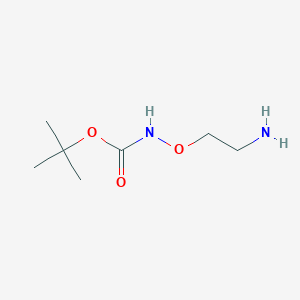
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)
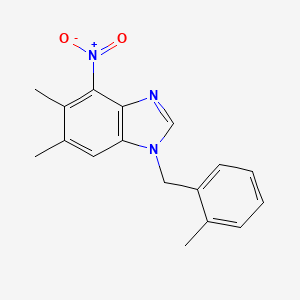
![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)
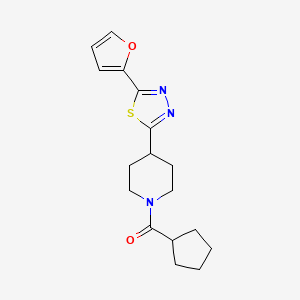
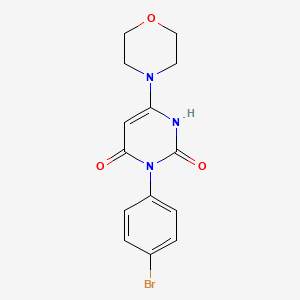
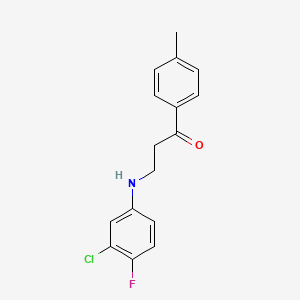
![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)
